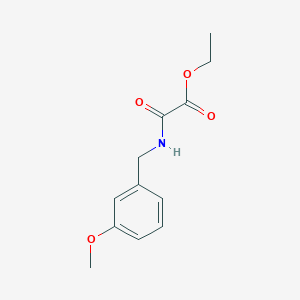

Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate

Description

Properties

IUPAC Name |

ethyl 2-[(3-methoxyphenyl)methylamino]-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-17-12(15)11(14)13-8-9-5-4-6-10(7-9)16-2/h4-7H,3,8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIJIEQEMYOTGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure properties of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate

An In-depth Technical Guide to the Chemical and Structural Properties of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, and characterization of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate. This document provides not only procedural details but also the underlying scientific rationale for the described methodologies, reflecting field-proven insights and ensuring technical accuracy.

Introduction

Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate, a member of the oxamate ester class, is a significant organic molecule characterized by its ethyl ester, amide, and a methoxy-substituted benzyl moiety. While not a household name in therapeutics, its value lies in its role as a versatile synthetic intermediate and a structural scaffold in medicinal chemistry. Its constituent functional groups offer multiple points for chemical modification, making it an attractive building block for the synthesis of more complex molecules and heterocyclic systems. Understanding its fundamental properties is crucial for leveraging its synthetic potential.

Section 1: Physicochemical and Structural Properties

The structural and electronic characteristics of a molecule dictate its reactivity, solubility, and potential biological interactions. Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate possesses a calculated set of properties that provide a predictive framework for its behavior in various chemical environments.

The molecule's structure, featuring both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the oxygen atoms), suggests a degree of polarity. The Topological Polar Surface Area (TPSA) of 64.63 Ų further quantifies this, indicating potential for moderate cell permeability.[1] The calculated LogP value of 1.1968 suggests a balanced lipophilicity, which is often a desirable trait in drug development for optimizing absorption and distribution.[1]

Table 1: Physicochemical Properties of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate

| Property | Value | Source |

| CAS Number | 53117-15-0 | [1] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 64.63 Ų | [1] |

| LogP (Calculated) | 1.1968 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 3 | [1] |

Section 2: Synthesis and Mechanistic Insights

The preparation of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate is most effectively achieved via nucleophilic acyl substitution. The logical choice of reactants involves the condensation of 3-methoxybenzylamine with diethyl oxalate.

Causality Behind Experimental Choices

-

Choice of Amine: 3-Methoxybenzylamine is a primary amine, making it a potent nucleophile for attacking an electrophilic carbonyl center.[2] It is a widely available building block used in the synthesis of pharmaceuticals and agrochemicals.[3] The methoxy group influences the electronic properties of the aromatic ring.[2]

-

Choice of Electrophile: Diethyl oxalate is an ideal electrophile for this reaction. Crucially, it lacks α-hydrogens, which prevents it from undergoing self-condensation reactions that could otherwise complicate the product mixture.[4] This makes it a clean and efficient reagent for reacting with amines to form oxamic esters or oxamides.[4][5] The reaction typically occurs selectively at one of the ester groups, as the newly formed amide in the product is less reactive than the remaining ester.

Synthetic Workflow

The overall process involves the controlled reaction of the starting materials, followed by a standard aqueous workup to remove byproducts and unreacted starting materials, and finally purification to isolate the target compound.

Caption: High-level workflow for the synthesis of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate.

Detailed Experimental Protocol

-

Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxybenzylamine (1.0 eq) and a suitable solvent such as ethanol or dichloromethane (approx. 10 volumes).

-

Reaction: While stirring the solution at room temperature, add diethyl oxalate (1.1 eq) dropwise over 10-15 minutes.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate.

-

Washing: Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. This removes any unreacted amine and acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate.

Reaction Mechanism

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of 3-methoxybenzylamine attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This forms a tetrahedral intermediate. The intermediate then collapses, expelling an ethoxide leaving group, which is subsequently protonated by the positively charged nitrogen (or by a proton source in the workup) to generate ethanol and the final amide product.

Caption: Simplified mechanism of nucleophilic acyl substitution for oxamate ester formation.

Section 3: Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. Based on the known structure of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate, the expected spectral data are summarized below.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Signals |

| ¹H NMR | δ 7.2-7.3 ppm (t): 1H, Ar-H δ 6.8-6.9 ppm (m): 3H, Ar-H δ 4.5 ppm (d): 2H, Benzylic-CH₂ δ 4.3 ppm (q): 2H, Ester-CH₂ δ 3.8 ppm (s): 3H, OCH₃ δ 1.3 ppm (t): 3H, Ester-CH₃ δ ~8.5 ppm (broad s): 1H, NH |

| ¹³C NMR | δ ~165 ppm: Ester C=O δ ~160 ppm: Amide C=O δ ~160 ppm: Ar-C (C-OCH₃) δ ~130-140 ppm: Ar-C (quaternary) δ ~110-130 ppm: Ar-C (CH) δ ~63 ppm: Ester O-CH₂ δ ~55 ppm: OCH₃ δ ~45 ppm: Benzylic-CH₂ δ ~14 ppm: Ester CH₃ |

| IR (cm⁻¹) | ~3300 cm⁻¹: N-H stretch ~3000-3100 cm⁻¹: Aromatic C-H stretch ~2850-2980 cm⁻¹: Aliphatic C-H stretch ~1740 cm⁻¹: Ester C=O stretch ~1680 cm⁻¹: Amide I C=O stretch ~1540 cm⁻¹: Amide II N-H bend ~1250 cm⁻¹: C-O stretch (ether & ester) |

| Mass Spec. | m/z 223.08: [M]⁺ (Molecular Ion) Fragments: Loss of -OEt (m/z 178), benzyl cleavage (m/z 121) |

Section 4: Reactivity and Potential Applications

The utility of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate stems from the reactivity of its functional groups, positioning it as a valuable intermediate.

-

Amide and Ester Hydrolysis: Both the amide and ester linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding oxamic acid and eventually oxalic acid and 3-methoxybenzylamine.

-

Ester Modification: The ethyl ester can be converted to other esters via transesterification or to a carboxylic acid through saponification.

-

Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution, with the methoxy group acting as an ortho-, para-director and the deactivating amide group influencing the substitution pattern.

Applications in Research and Development

While specific applications for this exact molecule are not widely documented, its structural motifs are relevant in several areas:

-

Medicinal Chemistry: Oxamic acid derivatives have been explored for various biological activities. Analogous structures to the topic compound have been investigated for potential antimicrobial and anti-inflammatory properties.[6] The overall structure can serve as a scaffold for building larger molecules with therapeutic potential, where the different components can be modified to optimize binding to biological targets like enzymes or receptors.[6]

-

Heterocyclic Synthesis: The 1,2-dicarbonyl system is a precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.

-

Specialty Chemicals: This compound can act as an intermediate in the production of specialty chemicals and materials where its specific combination of functional groups imparts desired properties.[2]

Conclusion

Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate is a well-defined organic compound with significant potential as a synthetic building block. Its straightforward and high-yielding synthesis from common starting materials makes it an accessible intermediate for researchers. The presence of multiple, reactive functional groups provides a platform for diverse chemical transformations, particularly in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, a validated synthetic protocol with mechanistic understanding, and an outline of its potential applications, serving as a foundational resource for its use in advanced scientific research.

References

- The Chemical Reactivity and Applications of 3-Methoxybenzylamine. (2026, January 15). NINGBO INNO PHARMCHEM CO.,LTD.

- DIETHYL OXALATE.

- Technical Support Center: Reactions of Diethyl Oxal

- Diethyl oxal

- Reaction of amines with diethyl oxalate (Hofmann amine separ

- Reaction of amines with diethyl oxalate (Hofmann amine separation method). (2018, January 10). Stack Exchange.

- Ethyl 2-((3-methoxyphenyl)amino)

- Buy Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate | 24451-12-5. (2024, August 10). Smolecule.

- 3-Methoxybenzylamine 5071-96-5 wiki. Guidechem.

Sources

Role of 3-methoxybenzylamine moiety in medicinal chemistry scaffolds

An In-depth Technical Guide on the 3-Methoxybenzylamine Moiety in Medicinal Chemistry Scaffolds

Abstract

The 3-methoxybenzylamine moiety is a cornerstone scaffold in modern medicinal chemistry, valued for its versatile reactivity and advantageous physicochemical properties.[1][2] As a fundamental building block, it is instrumental in the synthesis of a diverse array of complex molecules, most notably in the development of therapeutic agents targeting the central nervous system (CNS), kinases, and other critical biological targets.[3][4] This technical guide provides an in-depth analysis of the 3-methoxybenzylamine core, elucidating its role as a key pharmacophore and a strategic intermediate. We will explore its influence on structure-activity relationships (SAR), its metabolic profile, and its application in the design of high-affinity ligands. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for leveraging this scaffold in drug discovery programs.

Introduction: The Chemical and Strategic Value of 3-Methoxybenzylamine

3-Methoxybenzylamine (CAS 5071-96-5) is a primary amine distinguished by a methoxy group at the meta-position of the phenyl ring.[1][5] This substitution pattern imparts a unique set of electronic and steric properties that medicinal chemists exploit to fine-tune ligand-receptor interactions and optimize pharmacokinetic profiles.

-

Electronic Influence : The methoxy group is an electron-donating group through resonance and moderately electron-withdrawing through induction. Its placement at the meta-position primarily exerts an inductive effect, influencing the basicity of the amine and the reactivity of the aromatic ring.[1]

-

Stereochemical Impact : The methoxy group provides steric bulk and a potential hydrogen bond acceptor, which can be crucial for achieving specific orientations within a receptor's binding pocket.

-

Synthetic Versatility : As a primary amine, it readily undergoes a wide range of chemical transformations, including amidation, alkylation, and reductive amination, making it an invaluable starting material for building molecular complexity.[1][6] It is notably used as a key precursor in the synthesis of 6-substituted purines, which are vital components in many antiviral and anticancer agents.[2][7][8]

These fundamental characteristics make the 3-methoxybenzylamine scaffold a recurring motif in compounds targeting a variety of biological systems.

Role as a Pharmacophore in CNS Drug Discovery

The benzylamine framework is a well-established pharmacophore for interacting with monoamine transporters, which are critical for regulating neurotransmitter levels in the CNS.[4] While comprehensive SAR data for 3-methoxybenzylamine derivatives are not always consolidated, valuable insights can be drawn from structurally analogous compounds. The strategic placement of chloro and methoxy substitutions on related scaffolds, such as tropanes, provides a strong proxy for understanding potential interactions with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[4][9]

The development of drugs for CNS diseases is notoriously challenging, primarily due to the blood-brain barrier (BBB), which prevents the vast majority of small-molecule drugs from reaching their intended targets.[10][11] Small, lipophilic molecules with a molecular weight under 400-600 Da, like those based on the 3-methoxybenzylamine scaffold, have a higher probability of passive diffusion across the BBB.[10]

Quantitative Analysis of Monoamine Transporter Affinity (Analogous Scaffolds)

The following table summarizes binding affinities for a series of nortropane analogues. This data is instructive for understanding how substituted phenyl rings, similar to the 3-methoxybenzyl moiety, can influence binding to key CNS transporters.[4]

| Compound ID | R1 (3α-arylmethoxy) | R2 (3β-aryl) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

| 7b | 4-chlorophenylmethoxy | phenyl | 22 | 6 | 101 |

| 7c | 3,4-dichlorophenylmethoxy | phenyl | 130 | 0.061 | 108 |

| 7e | 4-methoxyphenylmethoxy | phenyl | 280 | 12 | 450 |

| 7i | 4-chlorophenylmethoxy | 3,4-dichlorophenyl | >1000 | 1.8 | 350 |

| Data extracted from a study on 3α-arylmethoxy-3β-arylnortropanes, serving as a proxy to understand the potential SAR of substituted benzylamine derivatives.[4] |

Expert Insight: The high SERT affinity of compound 7c , featuring a dichlorinated phenylmethoxy group, suggests that strategic halogenation of the 3-methoxybenzylamine scaffold could be a viable strategy for developing potent and selective serotonin reuptake inhibitors (SSRIs).[4] The methoxy group in compound 7e leads to a different selectivity profile, highlighting its role in tuning receptor affinity.

Application in Kinase Inhibitor Design

The 3-methoxybenzylamine moiety is also a prevalent feature in the design of small-molecule kinase inhibitors. Kinases are a major class of drug targets, particularly in oncology, and the development of selective inhibitors is a primary goal of modern drug discovery.[3]

For example, the compound GW2580, a potent inhibitor of the cFMS kinase, incorporates a 3-methoxybenzyl group within its structure.[12][13] This moiety is critical for its interaction with the kinase active site.

Compound: 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580)

-

Target: cFMS (Colony-Stimulating Factor-1 Receptor) Kinase[12][13]

-

IC₅₀: 30 nM for cFMS kinase activity; selectively inhibits CSF-1-induced monocyte growth.[12][13]

-

Therapeutic Potential: Inhibition of cFMS signaling has shown efficacy in models of arthritis by reducing joint destruction and inflammation.[12]

The methoxy groups in GW2580 likely form key hydrogen bonds or favorable hydrophobic interactions within the ATP-binding pocket of the cFMS kinase, demonstrating the scaffold's utility in creating potent and selective inhibitors.

Logical Workflow for Kinase Inhibitor Development

The following diagram outlines a typical workflow for synthesizing and evaluating a novel kinase inhibitor based on the 3-methoxybenzylamine scaffold.

Caption: Workflow for Synthesis and Evaluation of a Kinase Inhibitor.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, self-validating experimental protocols relevant to the utilization of the 3-methoxybenzylamine scaffold.

Protocol 1: Synthesis of N-(3-Methoxybenzyl)acetamide via Amidation

This protocol describes a fundamental transformation of 3-methoxybenzylamine, converting it into a secondary amide. This is a common step in building more complex molecules where the nitrogen's reactivity needs to be modulated or where the amide itself is part of the final pharmacophore.

Causality: Acetic anhydride is chosen as the acetylating agent for its high reactivity and the ease of removing the acetic acid byproduct during work-up. A base like triethylamine is used to neutralize the acid formed, driving the reaction to completion.

Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-methoxybenzylamine (5.0 g, 36.4 mmol) and dichloromethane (DCM, 40 mL). Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: While stirring, add triethylamine (5.5 mL, 39.4 mmol) to the solution. Subsequently, add acetic anhydride (3.8 mL, 40.1 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting material spot indicates completion.

-

Work-up: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure N-(3-methoxybenzyl)acetamide.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Monoamine Transporter Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of a test compound for a specific monoamine transporter (e.g., SERT), a critical step in characterizing potential CNS agents.

Causality: This is a competitive binding assay. A radiolabeled ligand with known high affinity for the transporter (e.g., [³H]citalopram for SERT) is used. The test compound's ability to displace the radioligand is measured, which is inversely proportional to its binding affinity. The Cheng-Prusoff equation is used to convert the measured IC₅₀ (concentration of test compound that inhibits 50% of specific binding) to the inhibition constant (Ki), which is a more absolute measure of affinity.[4]

Methodology:

-

Membrane Preparation: Use commercially available cell membranes prepared from cells stably expressing the human serotonin transporter (hSERT).

-

Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, 120 mM NaCl, and 5 mM KCl, pH 7.4.

-

Reaction Mixture: In a 96-well plate, combine:

-

50 µL of assay buffer containing the test compound at various concentrations (typically a 10-point serial dilution).

-

50 µL of assay buffer containing the radioligand (e.g., 1 nM [³H]citalopram).

-

100 µL of assay buffer containing the hSERT-expressing cell membranes (e.g., 10 µg of protein).

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and quantify the amount of radioactivity bound to the filters using a liquid scintillation counter.

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

-

Subtract non-specific binding from total binding to get specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[4]

-

Conclusion and Future Outlook

The 3-methoxybenzylamine moiety is a privileged scaffold in medicinal chemistry, offering a powerful combination of synthetic accessibility, favorable physicochemical properties, and versatile pharmacophoric features. Its demonstrated utility in high-value therapeutic areas, including CNS disorders and oncology, ensures its continued relevance in drug discovery. Future efforts will likely focus on incorporating this scaffold into novel drug delivery systems, such as antibody-drug conjugates or targeted protein degraders (PROTACs), to further enhance therapeutic efficacy and specificity.[10] As our understanding of complex diseases deepens, the strategic application of foundational building blocks like 3-methoxybenzylamine will remain critical to the design and development of the next generation of medicines.

References

- The Chemical Reactivity and Applications of 3-Methoxybenzylamine. (2026, January 15). NINGBO INNO PHARMCHEM CO.,LTD.

- Understanding 3-Methoxybenzylamine (CAS 5071-96-5): A Key Intermediate. (2026, February 14). NINGBO INNO PHARMCHEM CO.,LTD.

- 3-Methoxybenzylamine 98 5071-96-5. Merck (Sigma-Aldrich).

- Application Notes and Protocols: The Role of the 3-(2-Methoxyphenyl)benzoic Acid Scaffold in Kinase Inhibitor Development. BenchChem.

- Structure-Activity Relationship of 3-Chloro-4-methoxybenzenemethanamine Derivatives: A Compar

- An In-depth Technical Guide to the Synthesis of 3-Hydroxybenzylamine. BenchChem.

- 3-Methoxybenzylamine 5071-96-5 wiki. Guidechem.

- Synthesis and Application of 4-methoxybenzylamine. (2022, July 19). ChemicalBook.

- Conway, J. G., et al. (2008). Effects of the cFMS kinase inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in normal and arthritic rats. Journal of Pharmacology and Experimental Therapeutics.

- Hodder, P., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters.

- 3-Methoxybenzylamine. (2026, January 22). ChemicalBook.

- The Role of 4-Methoxy Benzylamine in Cardiac Depressant Applications. (2024, November 19). DU Organics.

- Saha, J. K., et al. (2013). Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. Journal of Medicinal Chemistry.

- Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride. (2009).

- Choi, D., et al. (2011). The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. Journal of Medicinal Chemistry.

- Le Guilloux, V. (2005, May 15).

- 3-Methoxybenzylamine, 97% 25 g. Thermo Scientific Chemicals.

- 3-Methoxybenzylamine 98 5071-96-5. Sigma-Aldrich.

- Kikelj, D., et al. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules.

- 3-Methoxybenzylamine 98 5071-96-5. Sigma-Aldrich.

- Wang, Y., et al. (2010). Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. Drug Metabolism and Disposition.

- cFMS Receptor Tyrosine Kinase Inhibitor. Sigma-Aldrich.

- Wood, P. L., & Altar, C. A. (1986). 3-Methoxytyramine accumulation: effects of typical neuroleptics and various atypical compounds. Naunyn-Schmiedeberg's Archives of Pharmacology.

- Nikolic, K., et al. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience.

- TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF. (2015).

- The future of CNS drug development: signs of real progress. (2025, July 21). Drug Discovery World.

- 3-Hydroxy-4-methoxybenzylamine hydrochloride 97 42365-68-4. Sigma-Aldrich.

- Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. (2023, March 29). Pharmaceutics.

- Issue 33: CNS Drug Development. The Altascientist.

- Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging. (2021). Pharmaceuticals.

- Plasma Pharmacokinetics and Pharmacodynamic Effects of the 2-Benzylbenzimidazole Synthetic Opioid, Isotonitazene, in Male R

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. 3-メトキシベンジルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-Methoxybenzylamine | 5071-96-5 [chemicalbook.com]

- 9. Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. Issue 33: CNS Drug Development | The Altascientist [altasciences.com]

- 12. Effects of the cFMS kinase inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in normal and arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cFMS Receptor Tyrosine Kinase Inhibitor [sigmaaldrich.com]

Biological activity profile of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate

An In-Depth Technical Guide to the Predicted Biological Activity Profile of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate

Foreword: Charting a Course for Discovery

In the landscape of modern drug discovery, the journey of a novel chemical entity from synthesis to therapeutic application is one of meticulous investigation and informed prediction. This guide addresses Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate, a compound for which the biological activity profile is not yet extensively characterized. As such, this document deviates from a conventional whitepaper on a well-studied molecule. Instead, it serves as a comprehensive investigational roadmap for you, the researcher, scientist, or drug development professional.

Drawing upon established knowledge of structurally analogous compounds, this guide synthesizes a predicted biological activity profile for Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate. It provides not just a theoretical framework but also detailed, actionable experimental protocols to validate these predictions. Our approach is grounded in the principles of scientific integrity, offering a self-validating system of inquiry. Every proposed experimental choice is explained, and every mechanistic claim is supported by authoritative sources.

This document is designed to be your trusted companion in unraveling the therapeutic potential of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate, empowering you to navigate the early stages of drug discovery with confidence and precision.

Molecular Overview and Rationale for Investigation

Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate is an organic compound with the molecular formula C₁₁H₁₃NO₄.[1] Its structure features a central oxoacetate linker, an ethyl ester group, and a 3-methoxybenzylamine moiety. The presence of these functional groups suggests a potential for diverse biological interactions. The 3-methoxybenzylamine component is a versatile building block in the synthesis of various biologically active molecules, including purine derivatives with applications as antivirals and anticancer agents.[2][3][4]

The core of our investigation is built upon the hypothesis that the biological activity of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate can be inferred from the known activities of its structural analogs. This guide will explore three primary areas of predicted activity: antimicrobial, antiparasitic, and β-cell protection.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| CAS Number | 53117-15-0 | [1] |

| SMILES | CCOC(=O)C(=O)NC1=CC(=CC=C1)OC | [1] |

| LogP | 1.1968 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 3 | [1] |

Predicted Biological Activity Profile Based on Structural Analogs

Predicted Antimicrobial Activity

Rationale: The N-(4-methoxybenzyl)amide scaffold, a close structural relative to our compound of interest, has demonstrated notable antimicrobial properties.[5][6] Studies on a series of N-(4-methoxybenzyl)amide derivatives have established their efficacy against various pathogenic bacterial and fungal strains.[5] The proposed mechanism for these analogs involves interaction with microbial DNA.[6] Given the structural similarities, it is plausible that Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate could exhibit similar antimicrobial activities.

Proposed Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Protocol for Broth Microdilution Assay:

-

Preparation of Compound Stock: Prepare a stock solution of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate in dimethyl sulfoxide (DMSO).

-

Preparation of Microbial Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and prepare a standardized inoculum to a concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi in appropriate broth media.[5]

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound to achieve a concentration range of 250 µg/mL to 1.95 µg/mL.[5]

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.[5]

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[5]

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.[5]

-

MKC Determination: To determine the Minimum Killing Concentration (MKC), an aliquot from the wells showing no visible growth is sub-cultured on agar plates. The lowest concentration that results in no growth on the agar plate is the MKC.[5]

Predicted Antiparasitic Activity

Rationale: Oxamic acid and its derivatives have been identified as inhibitors of lactate dehydrogenase (LDH), a crucial enzyme in the glycolytic pathway of Plasmodium falciparum, the parasite responsible for malaria.[7] Furthermore, benzyl esters of N-alkyl oxamic acids have shown significant trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease.[8][9][10] These benzyl ester prodrugs are more lipophilic, allowing for better penetration into the parasite, where they are hydrolyzed to release the active oxamic acid and benzyl alcohol, both of which have trypanocidal effects.[9][10] Given that Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate contains both a benzylamine moiety and an oxoacetate (a derivative of oxamic acid), it is a promising candidate for antiparasitic activity.

Proposed Mechanism of Action: Dual-Action Prodrug

Caption: Proposed mechanism of antiparasitic action.

Detailed Protocol for in vitro Antiplasmodial Assay:

-

P. falciparum Culture: Maintain a culture of a chloroquine-sensitive or resistant strain of P. falciparum in human erythrocytes.

-

Drug Preparation: Prepare serial dilutions of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate and control antimalarial drugs (e.g., chloroquine, mefloquine) in a 96-well plate.[7]

-

Assay Setup: Add the parasite culture to the wells and incubate for 48-72 hours.

-

Growth Inhibition Assessment: Measure parasite growth inhibition using a suitable method, such as SYBR Green I-based fluorescence assay or pLDH assay.

-

IC50 Determination: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the drug concentration.[7]

Predicted Pancreatic β-Cell Protective Activity

Rationale: Endoplasmic reticulum (ER) stress-induced pancreatic β-cell death is a key factor in the development of diabetes.[11] A novel class of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs has been discovered to protect pancreatic β-cells from ER stress.[11] These compounds demonstrated improved potency and water solubility compared to earlier scaffolds.[11] The core structure of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate shares the N-benzylamide-like feature, suggesting it may also possess β-cell protective properties.

Proposed Experimental Workflow for β-Cell Protection Assay

Caption: Workflow for assessing β-cell protective effects.

Detailed Protocol for β-Cell Protection Assay:

-

Cell Culture: Culture a pancreatic β-cell line (e.g., INS-1) in appropriate media.

-

Compound Treatment: Pre-treat the cells with a range of concentrations of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate for a specified period.

-

Induction of ER Stress: Induce ER stress in the cells by adding an ER stress-inducing agent such as thapsigargin or tunicamycin.

-

Incubation: Incubate the cells for 24 to 48 hours.

-

Cell Viability Assessment: Measure cell viability using a standard method like the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo).

-

EC50 Calculation: Determine the half-maximal effective concentration (EC50) for the protective effect by plotting cell viability against the compound concentration.[11]

Summary and Future Directions

This guide has outlined a predicted biological activity profile for Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate based on a comprehensive analysis of its structural analogs. The proposed activities span antimicrobial, antiparasitic, and cytoprotective domains, highlighting the compound's potential as a versatile lead for drug discovery. The detailed experimental workflows provided serve as a practical starting point for the empirical validation of these predictions.

Future research should focus on the synthesis of a focused library of derivatives to establish a clear structure-activity relationship (SAR) for each of the identified biological activities. Furthermore, positive hits from the in vitro assays should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties. The investigational framework presented here offers a robust and scientifically grounded approach to unlocking the therapeutic potential of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate.

References

- Smolecule. (2024, August 10). Buy Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate | 24451-12-5.

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 15). The Chemical Reactivity and Applications of 3-Methoxybenzylamine.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 21156, 3-Methoxybenzylamine.

- Sigma-Aldrich. 3-Methoxybenzylamine 98 5071-96-5.

- MDPI. (2022, August 19). Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources.

- National Institutes of Health. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress.

- ResearchGate. The benzyl ester of N-propyl oxamic acid (B-NPOx) and the benzyl ester of N-isopropyl oxamic acid (B-NIPOx) prevent the thickening of the intestinal inner circular muscle layer of mice infected with Trypanosoma cruzi.

- ChemScene. 53117-15-0 | Ethyl 2-((3-methoxyphenyl)amino)-2-oxoacetate.

- Sigma-Aldrich. 3-Methoxybenzylamine 98 5071-96-5.

- PubMed. (2015, April 22). Trypanocidal effect of the benzyl ester of N-propyl oxamate: a bi-potential prodrug for the treatment of experimental Chagas disease.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 20717747, Ethyl 2-[acetyl(methoxy)amino]acetate.

- National Institutes of Health. (2015, April 22). Trypanocidal effect of the benzyl ester of N-propyl oxamate: a bi-potential prodrug for the treatment of experimental Chagas disease.

- Thermo Scientific Chemicals. 3-Methoxybenzylamine, 97% 5 g.

- AbMole BioScience. Ethyl 2-(benzylamino)acetate hydrochloride | CAS 6344-42-9.

- PubMed. (2007, March 15). Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase.

- BLD Pharm. 617-36-7|Ethyl 2-amino-2-oxoacetate|BLD Pharm.

- Merck. Ethyl 2-((4-methoxybenzyl)amino)acetate HCl | 88720-15-4.

- National Institutes of Health. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives.

- ResearchGate. Design, Synthesis and Biological Activity of Ethyl 2-(N-Substituted-arylsulfonamido)-2-oxoacetate | Request PDF.

- ChemScene. Ethyl 2-((4-methoxybenzyl)amino)acetate.

- ChemRxiv. Novel copolymers of vinyl acetate. 2. Oxy ring-substituted ethyl 2-cyano.

- Benchchem. Comparative Analysis of the Biological Activity of N-(4-Methoxybenzyl) Amide Derivatives as Antimicrobial Agents.

- MDPI. (2025, November 14). Chemical Composition and Biological Activity of Extracts from the Aerial Parts of Epilobium parviflorum Schreb.

- National Institutes of Health. (2025, December 3). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity.

- ResearchGate. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents.

- Beilstein Journals. (2025, December 17). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones.

- ResearchGate. Synthesis and Cytostatic Activity of (E)-Ethyl-2-Amino-5-(3,3-Dimethyl-4-Oxobutyliden)-4-Oxo-1- (2-Phenylaminobenzamido)-4,5-Dihydro-1Hpyrrol-3-Carboxylate | Request PDF.

- ResearchGate. Antioxidant, Antibacterial Activities and Phytochemical Composition of the Aerial Parts, Stem and Roots of Gomphrena vaga Mart. from.

- Dr. Duke's Phytochemical and Ethnobotanical Databases. Biological Activity Antibacterial.

Sources

- 1. chemscene.com [chemscene.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-甲氧基苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Methoxybenzylamine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Trypanocidal effect of the benzyl ester of N-propyl oxamate: a bi-potential prodrug for the treatment of experimental Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Trypanocidal effect of the benzyl ester of N-propyl oxamate: a bi-potential prodrug for the treatment of experimental Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress - PMC [pmc.ncbi.nlm.nih.gov]

Engineering Metabolic Bottlenecks: A Technical Review of Ethyl Oxamate Derivatives as Selective Enzyme Inhibitors

Introduction to Metabolic Targeting

Cellular bioenergetics has emerged as a critical vulnerability in both oncology and reproductive biology. Pathological and highly specialized cells—such as rapidly dividing cancer cells and motile spermatozoa—often rely on unique metabolic shifts to sustain their energy demands[1][2]. At the center of this metabolic pivot is Lactate Dehydrogenase (LDH) , a tetrameric NAD⁺-specific oxidoreductase that catalyzes the interconversion of pyruvate and lactate[3].

Oxamic acid and its esterified derivatives, particularly ethyl oxamate derivatives , act as structural analogs of pyruvate. By mimicking the natural substrate, these derivatives function as potent, competitive inhibitors of LDH isozymes[4]. This in-depth technical guide explores the structure-activity relationships (SAR), mechanistic causality, and experimental validation of N-substituted ethyl oxamates as targeted enzyme inhibitors.

Mechanistic Causality of LDH Inhibition

Pyruvate Mimicry and Competitive Inhibition

The core pharmacophore of ethyl oxamate derivatives is the oxamate moiety, which structurally mirrors pyruvate (the natural substrate of LDH)[4]. Because the active sites of mammalian LDH isozymes (LDHA, LDHB, and LDHC) are highly conserved, oxamate derivatives competitively bind to the substrate-binding pocket, preventing the reduction of pyruvate to lactate and the concurrent oxidation of NADH to NAD⁺[2].

Isozyme Selectivity: The Hydrophobic Pocket Paradigm

The true therapeutic potential of ethyl oxamate derivatives lies in their ability to discriminate between LDH isozymes.

-

LDHA (LDH-5) is predominantly expressed in skeletal muscle and is famously upregulated in tumor cells to drive the Warburg effect (aerobic glycolysis)[5].

-

LDHC (LDH-C4) is a testis-specific isozyme critical for sperm capacitation and motility[4][6].

The causality behind the selectivity of N-substituted ethyl oxamates stems from subtle structural divergences in the enzyme's active site. LDHC possesses a slightly more accommodating hydrophobic pocket compared to LDHA and LDHB. When the nitrogen atom of the oxamate is substituted with alkyl chains, the binding dynamics shift drastically[4]:

-

N-Ethyl Oxamate: The two-carbon chain represents the optimal steric fit for maximum binding affinity across all isozymes, making it the most potent inhibitor, particularly for LDHC[4].

-

N-Propyl Oxamate: The three-carbon chain introduces mild steric hindrance in LDHA and LDHB, but fits neatly into the unique hydrophobic cleft of LDHC. Thus, while overall potency drops compared to the ethyl variant, its selectivity for LDHC spikes dramatically[3][4].

-

Butyl/Isobutyl Derivatives: Four-carbon chains exceed the spatial constraints of the active site across all isozymes, resulting in severe steric clashes and a near-total loss of affinity[4].

Fig 1. LDHA inhibition by ethyl oxamate derivatives disrupting the Warburg effect.

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate rapid comparison for drug design professionals, the kinetic data demonstrating the potency and selectivity of key N-substituted oxamate derivatives are summarized below. Data reflects the fold-changes in selectivity and relative potency against murine LDH isozymes[3][4].

| Compound | Target Isozyme | Relative Potency | Selectivity Profile (LDHC vs LDHA/B) | Causality of Binding |

| Oxamate (Unsubstituted) | Pan-LDH | Baseline | Non-selective | Baseline structural mimicry of pyruvate. |

| N-Ethyl Oxamate | LDHC > LDHA | Highest (6x > others) | 70x more selective for LDHC than LDHA | Optimal alkyl chain length for maximum active site affinity[4]. |

| N-Propyl Oxamate | LDHC | Moderate | 146x more selective for LDHC than LDHA | Propyl chain exploits the unique hydrophobic pocket of LDHC[3]. |

| N-Butyl Oxamate | None | Lowest (25x weaker) | Non-selective | Steric clash prevents stable binding in the active site[4]. |

Advanced Therapeutic Applications

Oncology: Dismantling the Warburg Effect

Cancer cells preferentially convert pyruvate to lactate via LDHA, even in the presence of oxygen, to rapidly generate ATP and acidic byproducts that promote tumor invasion[5][7]. By deploying ethyl oxamate derivatives as LDHA inhibitors, researchers can create a metabolic bottleneck. This forces the cancer cell to route pyruvate into the mitochondria for oxidative phosphorylation (OxPhos), a pathway many aggressive tumors are ill-equipped to handle, leading to targeted apoptosis[7].

Reproductive Biology: Non-Hormonal Male Contraception

Because LDHC is exclusively expressed in the testes and is essential for generating the ATP required for sperm flagellar motility, it is a prime target for male contraceptives[5][6]. N-propyl oxamate has been shown to significantly reduce ATP levels and inhibit mouse sperm motility and capacitation without affecting somatic tissues[6].

Synthetic Intermediates: Drug Discovery

Ethyl oxamate derivatives, such as Ethyl N-(tert-butoxycarbonyl)oxamate , serve as highly reactive synthetic building blocks. The Boc-protected oxamate is utilized to synthesize complex N-aryl oxamic acid derivatives, which have been identified as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB)[8].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, where the physical or chemical readouts inherently confirm the success of the procedure.

Protocol 1: Synthesis of Ethyl N-(tert-butoxycarbonyl)oxamate

This protocol details the Boc-protection of ethyl oxamate, a critical step in generating lipophilic prodrugs or complex synthetic intermediates[8].

Causality & Validation: The use of Triethylamine (TEA) is non-negotiable; it acts as a base to deprotonate the amide nitrogen of ethyl oxamate, increasing its nucleophilicity to attack the di-tert-butyl dicarbonate. The reaction validates itself via the visible evolution of CO₂ gas (effervescence) as the Boc anhydride decomposes during the reaction[8].

-

Preparation: Dissolve 1.0 equivalent of ethyl oxamate in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture interference.

-

Activation: Add 1.2 equivalents of Triethylamine (TEA) to the solution and stir for 10 minutes at 0°C.

-

Boc Addition: Slowly add 1.1 equivalents of Di-tert-butyl dicarbonate ((Boc)₂O) dropwise to control the exothermic reaction and manage CO₂ evolution.

-

Monitoring: Allow the reaction to warm to room temperature. Monitor via Thin-Layer Chromatography (TLC). The disappearance of the highly polar ethyl oxamate spot confirms complete conversion[8].

-

Work-up: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to neutralize and remove unreacted acidic byproducts) and brine (to restore osmotic balance and remove water).

-

Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Ethyl N-(tert-butoxycarbonyl)oxamate[8].

Protocol 2: In Vitro LDH Kinetic Assay

This assay measures the inhibitory potency (IC50) of oxamate derivatives.

Causality & Validation: The assay relies on the stoichiometric 1:1 ratio of pyruvate reduced to NADH oxidized. Because NADH absorbs light strongly at 340 nm while NAD⁺ does not, the real-time decrease in absorbance at 340 nm serves as a direct, self-validating measurement of enzyme velocity[2].

-

Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.4) to mimic physiological pH and maintain enzyme stability.

-

Substrate & Cofactor Addition: In a UV-compatible quartz cuvette, combine the buffer, 0.2 mM NADH, and 1.0 mM sodium pyruvate[2].

-

Inhibitor Introduction: Add the ethyl oxamate derivative at varying serial dilutions (e.g., 10 µM to 1 mM). Incubate for 5 minutes at 25°C to allow for competitive active-site equilibration.

-

Enzyme Initiation: Add a fixed, pre-calibrated concentration of the purified LDH isozyme (e.g., LDHA or LDHC) to initiate the reaction.

-

Spectrophotometric Readout: Immediately monitor the decrease in absorbance at 340 nm over 3 minutes using a UV-Vis spectrophotometer.

-

Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the absorbance curve. Plot V₀ against inhibitor concentration to determine the IC50 and calculate the dissociation constant (Ki) using the Cheng-Prusoff equation.

Fig 2. Step-by-step experimental workflow for the in vitro LDH kinetic assay.

References

-

Rodríguez-Páez, L., et al. (2011). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Taylor & Francis / PubMed. Available at:[Link]

-

ResearchGate. (2025). Lactate Dehydrogenase Inhibition: Biochemical Relevance and Therapeutical Potential. Available at:[Link]

-

Bajpai, P., et al. (2016). Energy Utilization for Survival and Fertilization—Parsimonious Quiescent Sperm Turn Extravagant on Motility Activation in Rat. Oxford Academic. Available at:[Link]

-

ResearchGate. (2025). Generation of humanized LDHC knock‐in mice as a tool to assess human LDHC‐targeting contraceptive drugs. Available at:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl N-(tert-Butoxycarbonyl)oxamate|216959-34-1 [benchchem.com]

Molecular Weight, Physicochemical Profiling, and Formulation Dynamics of Dexamethasone (CAS 50-02-2) and Its Derivatives

Executive Summary

Dexamethasone is a highly potent synthetic glucocorticoid utilized extensively in drug development for its profound anti-inflammatory and immunosuppressive properties[1]. However, the base compound presents significant formulation challenges due to its lipophilicity and poor aqueous solubility[2]. To optimize pharmacokinetics, bioavailability, and route of administration, pharmaceutical scientists rely heavily on specific derivatives—most notably Dexamethasone Acetate and Dexamethasone Sodium Phosphate. This technical whitepaper explores the physicochemical characteristics of CAS 50-02-2 and its derivatives, detailing the mechanistic pathways, solubility-permeability trade-offs, and validated experimental protocols necessary for robust formulation development.

Physicochemical Characteristics & Structural Dynamics

The rational design of corticosteroid formulations requires a deep understanding of the active pharmaceutical ingredient's (API) structural properties. Dexamethasone (CAS 50-02-2) has a molecular formula of C22H29FO5 and a molecular weight of 392.47 g/mol [1]. While its lipophilic nature allows for excellent cellular permeability, its baseline aqueous solubility is exceptionally low (~89 mg/L), which restricts its use in direct intravenous or high-concentration aqueous formulations[2].

To circumvent these limitations, the molecule is functionalized at the C-21 position to create derivatives tailored for specific clinical applications:

-

Dexamethasone Acetate (CAS 1177-87-3): Esterification with an acetate group increases the molecular weight to 434.5 g/mol (Formula: C24H31FO6)[3]. This modification significantly increases the compound's lipophilicity, driving its aqueous solubility down to approximately 13 mg/L at 25°C[3]. This highly hydrophobic profile is strategically utilized in depot injections and topical creams where a slow, sustained release of the active drug is required[3][4].

-

Dexamethasone Sodium Phosphate (CAS 2392-39-4): The addition of a phosphate ester salt yields a highly hydrophilic molecule[5]. This derivative is highly water-soluble, making it the standard choice for in vitro cell culture applications, ophthalmic solutions, and rapid-onset intravenous administrations[5][6].

Quantitative Physicochemical Summary

Table 1: Physicochemical Properties of Dexamethasone and Key Derivatives

| Compound | CAS Number | Molecular Weight ( g/mol ) | Aqueous Solubility | Primary Application |

| Dexamethasone (Base) | 50-02-2 | 392.47 | ~89 mg/L (Poor) | Oral solid dosage, research |

| Dexamethasone Acetate | 1177-87-3 | 434.50 | 13 mg/L (Very Poor) | Depot injections, topical creams |

| Dexamethasone Sodium Phosphate | 2392-39-4 | ~516.40 | Highly Soluble | IV injections, ophthalmic drops |

| Estimated based on salt formulation. |

Mechanistic Pathways & Receptor Dynamics

Regardless of the administered derivative, the prodrugs (acetate or sodium phosphate) are rapidly hydrolyzed in vivo by esterases to yield the active dexamethasone base. The pharmacological efficacy of dexamethasone is intrinsically linked to its ability to penetrate the cell membrane and interact with the intracellular glucocorticoid receptor (GR)[5].

Because the active base is lipophilic, it passively diffuses across the phospholipid bilayer. Upon entering the cytosol, it binds to the GR, inducing a conformational change that triggers receptor dimerization and subsequent nuclear translocation[5]. Once in the nucleus, the complex exerts its effects via two primary mechanisms:

-

Transactivation: Binding to Glucocorticoid Response Elements (GREs) to upregulate anti-inflammatory gene transcription[5].

-

Transrepression: Interacting with transcription factors like NF-κB and AP-1 to repress the synthesis of pro-inflammatory cytokines[5].

Caption: Glucocorticoid receptor signaling pathway and transcriptional regulation by dexamethasone.

Formulation Strategies: The Solubility-Permeability Interplay

When formulating the poorly soluble dexamethasone base (CAS 50-02-2) for oral or targeted delivery, formulators frequently utilize cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), to enhance apparent solubility[7].

The Causality of Complexation: HPβCD features a hydrophilic exterior and a hydrophobic cavity. Dexamethasone partitions into this cavity, forming a 1:1 inclusion complex (with a binding constant K1:1=2311M−1 )[7]. While this dramatically increases the total amount of drug dissolved in the aqueous boundary layer, it introduces a critical pharmacokinetic trade-off. Because only the free (uncomplexed) drug can partition into and permeate the lipophilic biological membrane, excessive cyclodextrin complexation significantly reduces the drug's apparent permeability[7]. Formulators must mathematically balance this solubility-permeability interplay to achieve optimal overall absorption, ensuring that the increase in the concentration gradient compensates for the drop in the permeability coefficient[7].

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for assessing the physicochemical behavior of dexamethasone and its derivatives.

Protocol 1: Phase-Solubility Assessment (Higuchi-Connors Method)

This protocol determines the stoichiometry and binding constant of dexamethasone-cyclodextrin complexes.

-

Preparation: Add an excess amount of dexamethasone base (CAS 50-02-2) to a series of glass test tubes[7].

-

Buffer Addition: Introduce 0 to 0.015 M HPβCD dissolved in MES buffer solutions (pH 6.5) to the tubes[7].

-

Equilibration: Tightly close the tubes and place them in a shaking water bath at 25°C and 100 rpm for 48 hours[7].

-

Self-Validation Check: Compare drug concentrations in samples at 24 hours and 48 hours. Equilibrium is confirmed only when there is no statistically significant difference between the two time points, preventing kinetic solubility artifacts[7].

-

-

Separation: Centrifuge the vials at 12,000 rpm for 10 minutes to pellet the undissolved excess drug[7].

-

Quantification: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to determine the apparent solubility[7].

Caption: Experimental workflow for phase-solubility assessment of dexamethasone formulations.

Protocol 2: In Vitro Permeability Assay (Corneal/Epithelial Model)

This protocol evaluates the permeability of hydrophilic derivatives like Dexamethasone Sodium Phosphate (CAS 2392-39-4).

-

Buffer Preparation: Prepare a receptor medium of Phosphate Buffer Saline (PBS, pH 7.4) and a donor medium of 0.01 M phosphate buffer (pH 6.0)[6].

-

Dosing: Apply a quantified solution of Dexamethasone Sodium Phosphate to the donor compartment of a Franz diffusion cell or a PAMPA (Parallel Artificial Membrane Permeability Assay) setup[6][7].

-

Sampling: Withdraw aliquots from the receptor compartment at predetermined intervals.

-

Self-Validation Check: Immediately replace the withdrawn volume with fresh PBS to maintain strict sink conditions, ensuring that back-diffusion does not skew the permeability coefficient calculations.

-

-

HPLC Analysis: Quantify the permeated drug at 242 nm. Utilize a mobile phase consisting of 0.01 M phosphate buffer (pH 6.0) and acetonitrile in a 72:28 v/v ratio, delivered at a flow rate of 1 mL/min at 25°C[6].

Conclusion

The successful deployment of Dexamethasone in clinical settings is heavily reliant on understanding the physicochemical distinctions between its base form (CAS 50-02-2) and its derivatives (CAS 1177-87-3 and CAS 2392-39-4). By leveraging the lipophilicity of the acetate form for depot formulations, or the hydrophilicity of the sodium phosphate form for rapid systemic delivery, researchers can precisely control the drug's pharmacokinetic profile. Furthermore, rigorous phase-solubility and permeability profiling ensures that advanced delivery systems, such as cyclodextrin complexes, strike the optimal balance between drug dissolution and membrane permeation.

Sources

- 1. Dexamethasone | CAS 50-02-2 | Glucocorticoid receptor ligand [stressmarq.com]

- 2. Polymorphs and isostructural cocrystals of dexamethasone: towards the improvement of aqueous solubility - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. chembk.com [chembk.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Dexamethasone Sodium Phosphate | High Purity | RUO [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations | PLOS One [journals.plos.org]

Metabolic Stability of Benzylamino Oxoacetates: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of its potential success. It dictates the compound's pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen.[1][2][3] For the promising class of benzylamino oxoacetates, which hold significant potential in medicinal chemistry, a thorough understanding of their metabolic fate is not just advantageous—it is essential for guiding lead optimization and selecting candidates with the highest probability of clinical success. Rapid biotransformation can lead to diminished efficacy and the formation of potentially toxic metabolites, whereas excessively high stability might result in undesirable drug-drug interactions or toxicity from the parent compound.[3]

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to predict, assess, and modulate the metabolic stability of benzylamino oxoacetates. We will delve into the core chemical liabilities of this scaffold, explore the key metabolic pathways involved, present detailed protocols for in vitro assessment, and discuss strategic modifications to enhance metabolic robustness.

The Benzylamino Oxoacetate Scaffold: A Metabolic Overview

The benzylamino oxoacetate core structure presents several potential sites for metabolic transformation. The primary "soft spots" for enzymatic attack are the ester linkage, the benzyl group, and the secondary amine. Understanding the interplay of the enzymes that target these functionalities is crucial for predicting the metabolic profile of any given analogue.

Key Metabolic Pathways

The metabolic degradation of benzylamino oxoacetates is anticipated to proceed through several key pathways, primarily mediated by carboxylesterases, cytochrome P450 (CYP) enzymes, and monoamine oxidases (MAO).

-

Ester Hydrolysis: The oxoacetate ester is highly susceptible to hydrolysis by carboxylesterases (CEs), which are abundant in the liver, plasma, and other tissues.[4][5][6] This reaction cleaves the ester bond, yielding the corresponding carboxylic acid and alcohol.[4][6] This is often a rapid metabolic route and a primary determinant of the compound's half-life.[7]

-

Oxidative Metabolism of the Benzyl Group: The benzyl moiety is a substrate for CYP-mediated oxidation. The two main pathways are:

-

Aromatic Hydroxylation: The phenyl ring can be hydroxylated, typically at the para-position, to form a phenolic metabolite.

-

N-Debenzylation: This process involves the oxidative removal of the benzyl group, leading to the formation of a primary amine and benzaldehyde.[2]

-

-

Oxidative Deamination: The benzylamino group can be a substrate for monoamine oxidases (MAOs), which catalyze the oxidative deamination of the amine to form an imine intermediate. This imine is then non-enzymatically hydrolyzed to the corresponding aldehyde and ammonia.[8][9][10]

The following diagram illustrates the predicted primary metabolic pathways for a generic benzylamino oxoacetate.

Caption: Predicted metabolic pathways for benzylamino oxoacetates.

In Vitro Assessment of Metabolic Stability: Experimental Protocols

To experimentally determine the metabolic stability of benzylamino oxoacetates, in vitro assays using liver subcellular fractions are indispensable. The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a high-throughput method to assess Phase I metabolic stability, primarily mediated by CYP enzymes.[7]

Protocol: Liver Microsomal Stability Assay

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Thaw liver microsomes (human, rat, mouse, etc.) on ice.

-

Prepare a NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Prepare a quenching solution (e.g., acetonitrile with an internal standard).

-

-

Incubation:

-

In a 96-well plate, add buffer (e.g., potassium phosphate buffer, pH 7.4) and the test compound (final concentration typically 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH regenerating solution.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.

-

-

Sample Analysis:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS.

-

Quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

The slope of the linear regression gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.

-

Caption: Workflow for the liver microsomal stability assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it includes both Phase I and Phase II metabolic enzymes, as well as cellular uptake and efflux processes.

Protocol: Hepatocyte Stability Assay

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound.

-

Thaw cryopreserved hepatocytes and assess viability (e.g., via trypan blue exclusion).

-

Prepare incubation medium (e.g., Williams' Medium E).

-

-

Incubation:

-

In a 96-well plate, add the hepatocyte suspension.

-

Add the test compound (final concentration typically 1 µM).

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension and add it to a quenching solution.

-

-

Sample Analysis:

-

Process the samples as described in the microsomal stability assay.

-

-

Data Analysis:

-

Calculate the in vitro half-life and intrinsic clearance as described previously.

-

Data Presentation: Comparative Metabolic Stability

| Compound | Microsomal t½ (min) | Hepatocyte t½ (min) | Microsomal CLint (µL/min/mg) | Hepatocyte CLint (µL/min/10^6 cells) |

| Control (High Clearance) | < 5 | < 10 | > 200 | > 100 |

| Control (Low Clearance) | > 60 | > 120 | < 10 | < 5 |

| Benzylamino Oxoacetate A | Data | Data | Data | Data |

| Benzylamino Oxoacetate B | Data | Data | Data | Data |

Metabolite Identification using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for identifying and characterizing metabolites.[11] The fragmentation patterns observed in the MS/MS spectra provide structural information about the metabolites. For benzylamino oxoacetates, characteristic fragmentation patterns can be predicted.

-

Benzylic Cleavage: A common fragmentation pathway for N-benzyl compounds is the cleavage of the bond between the benzyl group and the nitrogen atom, leading to a stable benzyl cation (m/z 91) or a substituted benzyl cation.[1]

-

Loss of the Ester Group: Fragmentation may also involve the neutral loss of the alcohol portion of the ester or the entire ester group.

Caption: A typical workflow for metabolite identification using LC-MS/MS.

Strategies for Enhancing Metabolic Stability

Should a promising benzylamino oxoacetate exhibit poor metabolic stability, several medicinal chemistry strategies can be employed to improve its profile.

-

Blocking Metabolic Hotspots:

-

Ester Modification: Replacing the ester with a more stable isostere, such as an amide or a carbamate, can significantly reduce susceptibility to hydrolysis.

-

Benzyl Ring Substitution: Introducing electron-withdrawing groups (e.g., fluorine, chlorine) or bulky groups onto the benzyl ring can hinder CYP-mediated hydroxylation.

-

N-Alkylation: Modifying the substituent on the nitrogen can influence its interaction with metabolic enzymes.

-

-

Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can strengthen the C-H bond, leading to a kinetic isotope effect that slows down the rate of metabolism.

Conclusion

The metabolic stability of benzylamino oxoacetates is a multifaceted challenge that requires a proactive and integrated approach. By understanding the fundamental metabolic pathways, employing robust in vitro assays for early assessment, and leveraging rational medicinal chemistry strategies, drug development teams can effectively navigate the complexities of drug metabolism. This guide provides a foundational framework to empower researchers to design and select benzylamino oxoacetate candidates with optimized pharmacokinetic properties, ultimately increasing the likelihood of advancing novel therapeutics to the clinic.

References

-

Crow, J. A. (2012). Carboxylesterases: General detoxifying enzymes. PMC. [Link]

-

Taylor & Francis. (n.d.). Carboxylesterase – Knowledge and References. Taylor & Francis Online. [Link]

-

Wang, D., et al. (2018). Human carboxylesterases: a comprehensive review. PMC. [Link]

-

Inoue, K., et al. (1979). The metabolism of 1-phenyl-2-(N-methyl-N-benzylamino)propane (benzphetamine) in vitro in rat. PubMed. [Link]

-

Laizure, S. C., et al. (2014). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? SciSpace. [Link]

-

Gureeva, N. V., et al. (2019). Kinetics of Oxidative Deamination by Monoamine Oxidase Preparations. ResearchGate. [Link]

-

Zhou, Z., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC. [Link]

-

Zecca, L., et al. (2002). Influence of the environment on the oxidative deamination of p-substituted benzylamines in monoamine oxidase. PubMed. [Link]

-

Ulgen, M., & Gorrod, J. W. (1995). Chemical and Metabolic Studies on N-Benzyl-tert-Butylamine and its Potential Metabolites. Semantic Scholar. [Link]

-

Långström, B., & Oreland, L. (2015). Influence of the Environment on the Oxidative Deamination of p-Substituted Benzylamines in Monoamine Oxidase. ACS Publications. [Link]

-

Taylor & Francis. (n.d.). Oxidative deamination – Knowledge and References. Taylor & Francis Online. [Link]

-

Rendić, S., & Guengerich, F. P. (2022). Deamination of benzylamines by MAO enzymes. ResearchGate. [Link]

-

Küçükgüzel, I., et al. (1999). In vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline. PubMed. [Link]

-

Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. PubMed. [Link]

-

Ulgen, M., et al. (1997). IN VITRO METABOLIC FATE OF N-SUBSTITUTED DIBENZYLAMINES : INVESTIGATION OF BIOLOGICAL OXIDATION SITE ON NITROGEN COMPOUNDS WITH. DergiPark. [Link]

-

Ulgen, M., et al. (1995). Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites. PubMed. [Link]

-

Ak, S., et al. (2021). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. PMC. [Link]

-

Liscombe, D. K., et al. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. PMC. [Link]

-

Bristow, A. W. T. (2007). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Huddersfield Repository. [Link]

-

Li, Y., et al. (2025). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. PubMed. [Link]

-

Skonberg, C., et al. (2008). Metabolic activation of carboxylic acids. PubMed. [Link]

-

Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification | IntechOpen [intechopen.com]

- 4. Carboxylesterases: General detoxifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. sibran.ru [sibran.ru]

- 9. pubs.acs.org [pubs.acs.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Methodological & Application

Synthesis protocol for Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate from 3-methoxybenzylamine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate is a highly versatile α-oxoamide (oxamate) building block. Oxamates are critical intermediates in the synthesis of complex heterocycles, peptidomimetics, and active pharmaceutical ingredients (APIs) [2]. This application note provides a field-validated, high-yield protocol for the synthesis of this target from 3-methoxybenzylamine. By utilizing ethyl oxalyl chloride under modified Schotten-Baumann conditions, this route ensures precise mono-acylation, rapid reaction kinetics, and high atom economy.

Mechanistic Rationale & Reagent Selection

The synthesis of oxamates can theoretically be achieved via multiple pathways, including the amidation of diethyl oxalate or the coupling of 2-ethoxy-2-oxoacetic acid with reagents like HATU. However, the use of ethyl oxalyl chloride (ethyl 2-chloro-2-oxoacetate) remains the gold standard for this specific transformation [1].

Causality of Experimental Choices:

-

Electrophile (Ethyl Oxalyl Chloride): This highly reactive acyl chloride selectively reacts with primary amines at 0 °C. It circumvents the need for expensive coupling agents and completely prevents the formation of symmetric oxamides—a common, yield-limiting byproduct when using diethyl oxalate.

-

Base (Triethylamine, Et₃N): Acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of the 3-methoxybenzylamine nucleophile. Et₃N is chosen over pyridine because its conjugate acid (Et₃N·HCl) is easily removed during aqueous workup.

-

Solvent (Anhydrous Dichloromethane, DCM): Aprotic conditions are mandatory to prevent the competitive hydrolysis of the moisture-sensitive ethyl oxalyl chloride. DCM provides excellent solubility for both the starting materials and the resulting oxamate, while remaining strictly inert.

-

Temperature Control (0 °C to RT): The initial acylation is highly exothermic. Strict thermal control at 0 °C during the electrophile addition prevents the degradation of the acyl chloride and suppresses ketene formation.